Methyl 5-fluoro-1H-indole-3-carboxylate
Description
Methyl 5-fluoro-1H-indole-3-carboxylate (C₁₀H₈FNO₂, molecular weight: 193.04 g/mol) is a fluorinated indole derivative with a methyl ester group at position 3 and a fluorine substituent at position 5 of the indole scaffold . It serves as a versatile synthetic intermediate in organic chemistry, particularly for synthesizing sulfonamide and carbohydrazide derivatives through reactions with hydrazine, aryl sulfonyl chlorides, or other nucleophiles . Its electrochemical properties and reactivity are influenced by the electron-withdrawing fluorine atom and the ester group, making it valuable in asymmetric catalysis and medicinal chemistry .
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-fluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCOPMDCKPXHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652976 | |
| Record name | Methyl 5-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310886-79-4 | |
| Record name | Methyl 5-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 5-Fluoroindole-3-carboxylic Acid
One common method involves the esterification of 5-fluoroindole-3-carboxylic acid with methanol. This reaction can be catalyzed by sulfuric acid or other acidic catalysts under reflux conditions.
- Reagents: 5-Fluoroindole-3-carboxylic acid, methanol, sulfuric acid.
- Conditions: Reflux for several hours until completion, as confirmed by TLC.
Cyclization and Substitution Reactions
Another approach involves the cyclization of appropriate precursors followed by fluorination and esterification steps. This method often requires careful control of reaction conditions to ensure regioselectivity.
- Precursors: Fluorinated anilines or related compounds.
- Conditions: Cyclization under basic conditions, followed by fluorination and esterification.
Reaction Optimization
Optimizing the synthesis involves identifying the best conditions for each step, including solvent choice, temperature, and catalyst loading. Design of Experiments (DoE) techniques can be used to systematically evaluate these factors.
Design of Experiments (DoE) Approach
DoE methods, such as fractional factorial designs and response surface methodology, help identify critical factors affecting yield and purity. For example, optimizing solvent ratios and reaction times can significantly improve outcomes.
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Ratio (e.g., DMF:PEG) | 70:30 v/v | Enhances solubility and yield |
| Reaction Time | 12–16 hours | Minimizes byproducts |
Spectroscopic Characterization
Characterization of this compound involves various spectroscopic techniques:
NMR Spectroscopy
- 1H NMR: Aromatic protons show splitting patterns due to fluorine coupling. The methyl ester group appears as a singlet (~3.8–4.0 ppm).
- 13C NMR: Signals for the indole ring, fluorine-substituted carbons, and the ester carbonyl (~165–170 ppm).
- 19F NMR: A singlet near -110 to -120 ppm confirms the fluorine substituent.
Chemical Reactions Analysis
Methyl 5-fluoro-1H-indole-3-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted indoles, alcohols, and carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry
Methyl 5-fluoro-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially anti-cancer agents. Its fluorinated structure enhances biological activity, making it a valuable building block for developing new drugs targeting cancer and other diseases .
Case Study: Anticancer Activity
Research has shown that this compound inhibits the proliferation of various cancer cell lines, including K562 human leukemia cells. In vitro studies indicated that it induces apoptosis through the modulation of cell signaling pathways, specifically by inhibiting certain kinases involved in cancer progression .
Biochemical Research
Mechanisms of Action
The compound is integral in studying the biochemical mechanisms of indole derivatives. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit enzymes involved in cancer cell proliferation, demonstrating its potential as a therapeutic agent .
Biochemical Properties
this compound exhibits specific cellular effects, including modulation of signaling pathways that lead to reduced inflammation and cell proliferation. Its stability under laboratory conditions is critical for long-term studies .
Pesticide Development
this compound can be utilized in synthesizing agrochemical products. It contributes to developing more effective pesticides and herbicides that target specific pests while minimizing environmental impact .
Fluorine Chemistry
Research Significance
In fluorine chemistry, this compound aids in exploring new fluorinated compounds that exhibit enhanced properties over non-fluorinated analogs, such as increased stability and bioactivity. This research is crucial for developing new materials with improved performance characteristics .
Mechanism of Action
The mechanism of action of methyl 5-fluoro-1H-indole-3-carboxylate involves its interaction with biological targets:
Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors.
Pathways Involved: The specific pathways affected depend on the biological context, but can include signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Methyl 5-fluoro-1H-indole-2-carboxylate
- Structure : Fluorine at position 5, methyl ester at position 2.
- Properties : Reduced steric hindrance at position 3 compared to the 3-carboxylate analog. This compound is often used to synthesize carboxamide derivatives via nucleophilic substitution .
- Applications : Serves as a precursor for antitumor and antimicrobial agents due to its ability to form stable hydrogen bonds with biological targets .
Ethyl 5-fluoro-1H-indole-3-carboxylate
- Structure : Ethyl ester at position 3 instead of methyl.
- Properties : Increased lipophilicity due to the ethyl group, enhancing membrane permeability in drug design .
- Synthetic Utility : Used in cross-coupling reactions, such as iodination at position 3 to generate Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, a key intermediate for Suzuki-Miyaura couplings .
Methyl 5-chloro-1H-indole-2-carboxylate
- Structure : Chlorine at position 5, methyl ester at position 2.
- Properties: The chloro substituent provides stronger electron-withdrawing effects than fluorine, altering redox potentials and reactivity in electrophilic substitutions .
- Biological Activity : Demonstrates enhanced cytotoxicity in cancer cell lines compared to fluoro analogs .
Halogen and Ester Modifications
Impact of Additional Functional Groups
Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate
- Structure : Trifluoromethyl at position 2, methoxy at position 4.
- Properties : The trifluoromethyl group enhances metabolic stability and bioavailability, making it suitable for CNS-targeting drugs .
- Synthesis : Prepared via photochemical [3+2] cycloaddition, showcasing divergent synthetic pathways compared to traditional hydrazine-based methods .
[1-(2-(Methylsulfonamido)ethyl)piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate
Biological Activity
Methyl 5-fluoro-1H-indole-3-carboxylate is a member of the indole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound (CAS Number: 310886-79-4) is synthesized from 5-fluoroindole and methyl chloroformate under basic conditions. Its structure includes a carboxylate group attached to the indole ring, contributing to its biological properties.
Target Interactions
This compound interacts with various enzymes and proteins, influencing multiple biochemical pathways:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .
Anticancer Properties
Research indicates that this compound may possess significant anticancer activity:
- Cell Proliferation : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it has been observed to induce apoptosis in K562 human leukemia cells .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial potential:
- Minimum Inhibitory Concentration (MIC) : The MIC values against MRSA were reported at 16 µg/mL, indicating moderate activity. However, related analogs showed enhanced activity with MIC values as low as 0.25 µg/mL .
Case Studies and Experimental Data
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on human normal fetal lung fibroblast MRC-5 cells. The results indicated no significant cytotoxicity at concentrations up to 10 µM, with cell viability remaining above 91% compared to untreated controls .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of indole derivatives revealed that modifications at the 5-position significantly affect biological activity. For example, the introduction of different substituents on the indole ring can either enhance or diminish antimicrobial efficacy .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-fluoro-1H-indole-3-carboxylate, and how is purity confirmed?
- Methodology : A typical synthesis involves dissolving intermediates like 5-fluoro-1H-indole derivatives in polar solvents (e.g., PEG-400/DMF mixtures), followed by copper-catalyzed cycloaddition or esterification. For example, 5-fluoro-3-formylindole intermediates are reacted with methylating agents under controlled conditions .
- Characterization : Purity is confirmed via ¹H/¹³C/¹⁹F NMR, TLC, and high-resolution mass spectrometry (FAB-HRMS). Column chromatography (e.g., 70:30 ethyl acetate/hexane) is used for purification .
Q. What analytical techniques are recommended for structural confirmation of fluorinated indole derivatives?
- Key Methods :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns .
- X-ray Crystallography : Single-crystal analysis using SHELX or ORTEP-3 software provides precise bond angles and torsional data .
- Mass Spectrometry : FAB-HRMS determines exact molecular weights (e.g., observed vs. calculated m/z) .
Q. How do solubility and LogP values influence experimental design for this compound?
- Data : Experimental LogP for similar fluorinated indoles is ~1.63, indicating moderate lipophilicity. Solubility is enhanced in DMF or DMSO, but aqueous solubility is limited, necessitating co-solvents for biological assays .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Strategies :
- Catalyst Screening : Copper iodide (CuI) improves cycloaddition efficiency in click chemistry approaches .
- Solvent Optimization : PEG-400 reduces side reactions compared to pure DMF .
- Temperature Control : Prolonged stirring at room temperature (12+ hours) minimizes decomposition .
Q. What crystallographic challenges arise when resolving this compound, and how are they addressed?
- Challenges : Fluorine’s high electron density can cause disordered structures or twinning.
- Solutions :
- Use SHELXL for high-resolution refinement, especially for handling twinned data .
- ORTEP-3 GUI aids in visualizing thermal ellipsoids and validating hydrogen bonding networks .
Q. How do structural modifications (e.g., fluorination position) affect biological activity in indole derivatives?
- SAR Insights :
- 5-Fluoro Substitution : Enhances metabolic stability and receptor binding in antioxidants (e.g., ischemia therapeutics) .
- Ester vs. Carboxylic Acid : Methyl esters improve cell permeability compared to free acids, as seen in 5-fluoroindole-3-acetic acid derivatives .
Q. What computational tools are used to predict the reactivity of this compound?
- Approaches :
- DFT Calculations : Predict electrophilic substitution sites (e.g., C-2 vs. C-5 reactivity) .
- Molecular Descriptors : Use PSA (~90.39 Ų) and polar surface area to estimate blood-brain barrier permeability .
Methodological Considerations
Q. How should researchers handle discrepancies in reported melting points or spectral data?
- Troubleshooting :
- Purity Checks : Re-run HPLC or GC-MS to rule out impurities .
- Crystallization Conditions : Recrystallize from ethyl acetate/hexane to obtain consistent mp values .
Q. What safety protocols are critical when working with fluorinated indoles?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
